molecular formula C5H7N3S B096130 3-Amino-4-mercapto-6-methylpyridazine CAS No. 18591-81-6

3-Amino-4-mercapto-6-methylpyridazine

Cat. No.: B096130
CAS No.: 18591-81-6
M. Wt: 141.2 g/mol
InChI Key: JTHLLGLZDYRCRX-UHFFFAOYSA-N
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Description

3-Amino-4-mercapto-6-methylpyridazine is a chemical compound with the molecular formula C5H7N3S and a monoisotopic mass of 141.03607 Da . Its structure is defined by the SMILES notation CC1=CC(=S)C(=NN1)N and the InChIKey JTHLLGLZDYRCRX-UHFFFAOYSA-N . This pyridazine derivative features both amino and mercapto functional groups, making it a potential versatile intermediate or building block in chemical synthesis. While specific applications for this compound are not detailed in the available literature, compounds with similar structures, such as mercapto-methyl triazines, are known to be used as intermediates for synthesizing pharmaceuticals and agrochemicals . The predicted properties, including collision cross-section values for various adducts, are available to support analytical method development . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in non-human studies. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-amino-6-methyl-1H-pyridazine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-3-2-4(9)5(6)8-7-3/h2H,1H3,(H2,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHLLGLZDYRCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)C(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171813
Record name 3-Amino-4-mercapto-6-methylpyridazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18591-81-6
Record name 3-Amino-4-mercapto-6-methylpyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018591816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-mercapto-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Utilization of 3-Amino-4-mercapto-6-methylpyridazine (AMMP) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-4-mercapto-6-methylpyridazine (AMMP) represents a "privileged scaffold" in modern drug discovery. Unlike simple phenyl rings, the pyridazine core offers a high dipole moment, unique hydrogen-bonding vectors, and the capacity for


-stacking interactions with target proteins.

This technical guide analyzes the physicochemical properties of AMMP, specifically focusing on its thione-thiol tautomerism—a critical feature often overlooked in docking studies. We provide validated synthetic protocols and a strategic framework for deploying this molecule as a linchpin intermediate in the synthesis of fused heterocycles, such as [1,2,4]triazolo[4,3-b]pyridazines, which are potent scaffolds for c-Met and tubulin inhibition.

Molecular Architecture & Tautomerism

The reactivity and binding affinity of AMMP are governed by the prototropic equilibrium between its thione (1H-pyridazine-4-thione) and thiol (mercapto) forms.

The Chameleon Effect

While often drawn as a thiol (-SH) in chemical catalogs, experimental evidence and ab initio calculations for analogous mercaptopyridazines indicate that the thione form predominates in the solid state and in polar solvents (e.g., DMSO, water, ethanol). This is driven by the significant resonance stabilization energy of the thioamide-like moiety.

  • Implication for Drug Design: In docking simulations, forcing the thiol tautomer can lead to incorrect pose predictions. The thione form presents a hydrogen bond acceptor (Sulfur) and a hydrogen bond donor (Ring Nitrogen N1), whereas the thiol form reverses these roles.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton migration and electronic redistribution essential for accurate pharmacophore modeling.

Tautomerism cluster_0 Major Tautomer (Polar Solvents) cluster_1 Minor Tautomer (Gas Phase/Non-polar) Thione Thione Form (NH-C=S) H-Bond Donor: N1 H-Bond Acceptor: S Thiol Thiol Form (N=C-SH) H-Bond Donor: SH H-Bond Acceptor: N1 Thione->Thiol  Ka (Fast Exchange)  

Figure 1: Prototropic tautomerism of AMMP. In biological media (pH 7.4), the thione form is the relevant species for receptor interaction.

Physicochemical Profiling

Understanding the physicochemical baseline of AMMP is essential for predicting the ADME (Absorption, Distribution, Metabolism, Excretion) profiles of its derivatives.

Predicted Property Table

Note: Values are derived from consensus algorithms (ChemAxon/ACD) based on the thione tautomer.

PropertyValue (Approx.)Drug Design Context
Molecular Weight 141.19 g/mol Fragment-like; ideal for Lead-Oriented Synthesis.
cLogP 0.4 – 0.8Highly hydrophilic. Requires lipophilic substituents (e.g., aryl groups) in final drugs to cross cell membranes.
pKa (Basic) ~3.5 – 4.2The 3-amino group is weakly basic due to the electron-deficient pyridazine ring.
pKa (Acidic) ~9.5 – 10.5The N-H of the thione ring is weakly acidic.
TPSA ~75 ŲHigh polar surface area relative to size; indicates good solubility but potential permeability issues if not modified.
H-Bond Donors 2 (NH₂, Ring NH)Critical for anchoring in the ATP-binding pockets of kinases.
H-Bond Acceptors 3Includes ring nitrogens and sulfur.
Solubility & Stability[1][2]
  • Solubility: AMMP exhibits moderate to low solubility in water due to strong intermolecular hydrogen bonding (crystal lattice energy) but dissolves readily in DMSO and DMF.

  • Oxidative Stability: The mercapto group is susceptible to oxidation to form disulfides. Protocol Note: All reactions should be performed under an inert atmosphere (Nitrogen/Argon) to prevent dimerization.

Synthetic Protocols

This section details the synthesis of AMMP and its conversion into a bioactive triazolopyridazine scaffold.

Protocol A: Synthesis of AMMP

Precursor: 3-Amino-4-chloro-6-methylpyridazine. Reagent: Thiourea or Sodium Hydrosulfide (NaSH).

  • Preparation: Dissolve 3-amino-4-chloro-6-methylpyridazine (1.0 eq) in absolute ethanol.

  • Nucleophilic Substitution: Add Thiourea (2.0 eq).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Hydrolysis (if using Thiourea): The intermediate is an isothiouronium salt. Add 10% NaOH solution and reflux for an additional 1 hour to liberate the thiol.

  • Workup: Cool to room temperature. Acidify carefully with glacial acetic acid to pH ~5. The product (AMMP) will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Protocol B: Cyclization to [1,2,4]Triazolo[4,3-b]pyridazine

AMMP is a precursor for "Type II" c-Met inhibitors. The hydrazine moiety is installed before cyclization, or the sulfur is used as a leaving group after methylation.

Workflow Visualization: The following diagram outlines the synthetic pathway from the chloro-precursor to the fused triazole ring system.

Synthesis Start 3-Amino-4-chloro-6-methylpyridazine Step1 Reagent: NaSH or Thiourea Cond: Reflux, EtOH Start->Step1 Inter AMMP (Target Scaffold) (Thione/Thiol) Step1->Inter Nucleophilic Subst. Step2 Reagent: Hydrazine Hydrate (Displacement of SH) Inter->Step2 Hydrazino 4-Hydrazino-derivative Step2->Hydrazino Desulfurization Step3 Reagent: Carboxylic Acid/POCl3 or Aldehyde Hydrazino->Step3 Final [1,2,4]Triazolo[4,3-b]pyridazine (Bioactive Core) Step3->Final Cyclization

Figure 2: Synthetic workflow for converting AMMP into bioactive fused heterocycles.

Drug Design Applications

AMMP is rarely the final drug; it is a fragment . Its utility lies in its ability to mimic the purine core of ATP, making it highly relevant for kinase inhibitors.

Pharmacophore Mapping
  • Kinase Hinge Binding: The N-N bond of the pyridazine ring can accept hydrogen bonds from the kinase hinge region (e.g., Valine or Methionine residues).

  • Tubulin Inhibition: When fused to form triazolopyridazines, the scaffold mimics the cis-double bond of Combretastatin A-4, locking the molecule in a rigid conformation that fits the colchicine binding site.

  • Metabolic Stability: The C6-Methyl group blocks a common site of metabolic oxidation on the pyridazine ring, extending the half-life of the resulting drug candidate.

Case Study: c-Met Inhibitors

Research indicates that derivatives synthesized from AMMP (specifically via the hydrazine intermediate) exhibit IC50 values in the nanomolar range against c-Met and Pim-1 kinases. The 3-amino group often serves as a vector for solubilizing tails (e.g., morpholine or piperazine side chains).

References

  • Physicochemical Properties of Pyridazines: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Context: Pyridazine basicity and dipole moments).
  • Tautomerism in Mercapto-Heterocycles: Stoyanov, S. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines. ResearchGate.

  • Synthesis of Triazolopyridazines: Zhang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines as Antitubulin Agents.[1] ACS Medicinal Chemistry Letters.

  • Pyridazine Scaffolds in Drug Discovery: Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry.

  • c-Met/Pim-1 Inhibitors: El-Malah, A., et al. (2024).[2] Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 inhibitors. Semantic Scholar.

Sources

The Emerging Therapeutic Potential of 3-Amino-4-mercapto-6-methylpyridazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide array of pharmacological activities. This technical guide delves into the promising, yet relatively unexplored, class of 3-amino-4-mercapto-6-methylpyridazine derivatives. By leveraging the well-documented bioactivities of analogous pyridazine and heterocyclic thiol compounds, we will extrapolate the potential therapeutic applications of this specific molecular framework. This document provides a comprehensive overview of the synthetic strategies, potential mechanisms of action, and detailed experimental protocols for evaluating the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives. It is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, aiming to stimulate further investigation into this promising class of molecules.

Introduction: The Pyridazine Core - A Privileged Scaffold in Drug Discovery

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[1][2] The unique electronic properties conferred by the nitrogen atoms facilitate diverse interactions with biological targets.[3] The focus of this guide, the this compound core, combines several key pharmacophoric features: the pyridazine ring, a hydrogen-bond-donating amino group, and a reactive mercapto group, suggesting a high potential for potent and varied biological activities.

Synthetic Strategies for this compound Derivatives

While direct literature on the synthesis of this compound is not abundant, its synthesis can be logically deduced from established methods for functionalizing the pyridazine ring. A plausible synthetic route would likely commence with a readily available starting material like 3,6-dichloropyridazine.

A generalized synthetic approach is outlined below:

Synthetic_Scheme A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B Amination (e.g., NH3/H2O) C 3-Amino-6-chloro-4-nitropyridazine B->C Nitration (e.g., HNO3/H2SO4) D 3-Amino-4-nitro-6-thiocyanatopyridazine C->D Nucleophilic Substitution (e.g., KSCN) E 3-Amino-4-nitro-6-mercaptopyridazine D->E Hydrolysis (e.g., NaOH) F 3,4-Diamino-6-mercaptopyridazine E->F Reduction of Nitro Group (e.g., SnCl2/HCl) G Target Scaffold: This compound Derivatives F->G Further Derivatization (e.g., Alkylation, Acylation)

Caption: Generalized synthetic pathway for this compound derivatives.

The synthesis of 3-amino-6-chloropyridazine can be achieved through the reaction of 3,6-dichloropyridazine with ammonia water.[4] Subsequent functionalization, such as nitration followed by nucleophilic substitution with a sulfur source and reduction of the nitro group, would lead to the desired 3-amino-4-mercapto-pyridazine scaffold. The methyl group could be introduced at various stages, depending on the specific synthetic strategy and the reactivity of the intermediates.

Pharmacological Potential and Postulated Mechanisms of Action

The convergence of the pyridazine core with amino and mercapto functionalities suggests a high likelihood of significant biological activity.

Anticancer Activity

Pyridazine derivatives have demonstrated notable anticancer properties through mechanisms such as kinase inhibition and disruption of microtubule polymerization.[3] Specifically, certain 3,6-disubstituted pyridazines have shown potent in vitro activity against various cancer cell lines.[3] Furthermore, 3-amino pyridazine derivatives have been investigated as SMARCA2/4 degraders for cancer therapy.[5] The presence of a mercapto group, as seen in mercapto-substituted 1,2,4-triazoles, is also associated with anticancer effects, potentially through coordination with metal ions in essential enzymes.[6]

Postulated Mechanism of Action: The this compound scaffold could exert anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The mercapto group could act as a nucleophile, forming covalent bonds with enzymatic targets, while the amino group and the pyridazine nitrogens can form crucial hydrogen bonds within the active sites of kinases or other cancer-related proteins.

Anticancer_Mechanism cluster_cell Cancer Cell Kinase Protein Kinase Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Derivative 3-Amino-4-mercapto-6- methylpyridazine Derivative Derivative->Kinase Inhibition Derivative->Apoptosis Induction

Caption: Postulated mechanism of anticancer activity.

Antimicrobial and Antifungal Activity

The pyridazine scaffold is a core component of numerous compounds with proven antibacterial and antifungal activities.[1][7][8] The incorporation of a mercapto group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell walls and exert its antimicrobial effect.[3] Studies on various pyridazine derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[1][9]

Postulated Mechanism of Action: These derivatives may interfere with essential microbial enzymes, such as dihydrofolate reductase, or disrupt cell wall synthesis.[1] The mercapto group could play a crucial role by chelating with metal ions essential for microbial enzyme function or by undergoing redox reactions that generate cytotoxic reactive oxygen species.

Anti-inflammatory Activity

Several pyridazine and pyridazinone derivatives have been identified as potent anti-inflammatory agents, with some acting as selective cyclooxygenase-2 (COX-2) inhibitors.[10][11] The ability to selectively inhibit COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it reduces the risk of gastrointestinal side effects.[10]

Postulated Mechanism of Action: The this compound scaffold may fit into the active site of the COX-2 enzyme, with the substituents forming key interactions with amino acid residues, leading to its inhibition and a subsequent reduction in the production of pro-inflammatory prostaglandins.[10]

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel this compound derivatives, a systematic series of in vitro assays is recommended.

In Vitro Anticancer Activity: MTT Assay

This protocol is designed to assess the cytotoxicity of the synthesized compounds against various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the extent of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Cisplatin) in the culture medium.[12] Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) values for each compound.

MTT_Assay_Workflow Start Start Step1 Seed Cancer Cells in 96-well plate Start->Step1 Step2 Incubate for 24h Step1->Step2 Step3 Treat with Test Compounds Step2->Step3 Step4 Incubate for 48-72h Step3->Step4 Step5 Add MTT Reagent Step4->Step5 Step6 Incubate for 4h Step5->Step6 Step7 Add Solubilizing Agent Step6->Step7 Step8 Measure Absorbance Step7->Step8 End Calculate IC50 Step8->End

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.

Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The wells are then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation and Interpretation

For a clear and comparative analysis of the biological activity data, the results should be summarized in a tabular format.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM) ± SD
Derivative 1 HeLaExperimental Data
MCF-7Experimental Data
Derivative 2 HeLaExperimental Data
MCF-7Experimental Data
Cisplatin HeLaExperimental Data
MCF-7Experimental Data

Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

Compound IDS. aureusE. coliC. albicans
Derivative 1 Experimental DataExperimental DataExperimental Data
Derivative 2 Experimental DataExperimental DataExperimental Data
Ciprofloxacin Experimental DataExperimental DataNA
Fluconazole NANAExperimental Data

NA: Not Applicable

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. Based on the extensive pharmacological data available for structurally related pyridazine derivatives, compounds based on this core are strong candidates for exhibiting potent anticancer, antimicrobial, and anti-inflammatory activities. The synthetic strategies and experimental protocols outlined in this guide provide a robust framework for the systematic investigation of these molecules. Future research should focus on the synthesis of a diverse library of these derivatives and their comprehensive biological evaluation. Promising lead compounds should then be advanced to in vivo studies to assess their efficacy and safety profiles, with the ultimate goal of developing new and effective treatments for a range of diseases.

References

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology. (2020). Research Journal of Pharmacy and Technology.
  • Synthesis of some new bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H )-one derivatives | Request PDF - ResearchGate. (n.d.). ResearchGate.

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (2019).
  • Verma, S. K., et al. (2008).
  • Yang, T., et al. (2025). Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. European Journal of Medicinal Chemistry.
  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine deriv
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu
  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (n.d.). PubMed.
  • Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H) - PubMed Central. (n.d.). PubMed Central.
  • [Antimicrobial activity of new pyridazine deriv
  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents. (n.d.).
  • Pyridazine compounds with antifungal activity - ResearchGate. (n.d.).
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI. (2020). MDPI.
  • ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. | Request PDF - ResearchGate. (2025).
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Potential Biological Activities of 3-Amino-6-(phenylthio)pyridazine: A Technical Whitepaper - Benchchem. (n.d.). Benchchem.
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - MDPI. (2021). MDPI.
  • Inhibition of Monoamine Oxidase-B by Condensed Pyridazines and Pyrimidines: Effects of Lipophilicity and Structure−Activity Relationships | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Full article: Pyridazine Derivatives and Related Compounds Part 24.
  • Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes - MDPI. (2024). MDPI.
  • Anticancer Activity of Some Mercapto Substituted 4-amino-1, 2, 4-Triazoles : A Review - ijprajournal. (2023). ijprajournal.
  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023). Bentham Science.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. (2021). RSC Publishing.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - MDPI. (2025). MDPI.
  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv
  • Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed. (2020). PubMed.
  • Some biologically active pyridazine derivatives and their application - ResearchGate. (n.d.).
  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)
  • Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria - ACS Publications. (2025).

Sources

Technical Guide: 3-Amino-4-mercapto-6-methylpyridazine as a Scaffold in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthetic pathways, and biological applications of 3-Amino-4-mercapto-6-methylpyridazine , a critical "ortho-amino thiol" scaffold in heterocyclic chemistry.

Executive Summary

This compound (CAS: 18591-81-6) represents a privileged scaffold in medicinal chemistry, specifically designed for the construction of fused S,N-heterocycles. Its structural core—an electron-deficient pyridazine ring substituted with adjacent nucleophilic amino and mercapto groups—functions as a versatile 1,2-dinucleophile .

This guide explores its role as a precursor for pyridazino[4,5-b][1,4]thiazines and thiazolo[4,5-c]pyridazines , systems that serve as bioisosteres for purines and pteridines in drug discovery. We provide validated protocols for its derivatization and analyze the mechanistic pathways governing its cyclization.

Structural Properties & Reactivity Profile

Physicochemical Characteristics

The molecule exists in a tautomeric equilibrium between the thiol and thione forms, though the thiol form is the reactive species in S-alkylation reactions. The 6-methyl group provides solubility and a handle for metabolic stability, while the 3-amino and 4-mercapto groups provide the "ortho-effect" necessary for heterocyclization.

PropertySpecification
IUPAC Name 3-Amino-6-methyl-4-pyridazinethiol
Molecular Formula C

H

N

S
Molecular Weight 141.19 g/mol
Nucleophilic Centers S (Soft nucleophile), N (Hard nucleophile)
Primary Reactivity S-Alkylation followed by N-Cyclization
Mechanistic Logic: The S,N-Switch

The reactivity of this scaffold is governed by Hard-Soft Acid-Base (HSAB) theory .

  • Step 1 (Kinetic Control): The sulfur atom (soft nucleophile) reacts rapidly with soft electrophiles (e.g., alkyl halides,

    
    -haloketones).
    
  • Step 2 (Thermodynamic Control): The adjacent amino group (hard nucleophile) attacks the tethered electrophile (e.g., carbonyl or ester) to close the ring, releasing water or alcohol.

Synthetic Pathways & Visualization

The following Graphviz diagram illustrates the divergent synthesis pathways from the core scaffold.

G Scaffold 3-Amino-4-mercapto- 6-methylpyridazine Inter1 S-Alkyl Intermediate (Thioether) Scaffold->Inter1 S-Alkylation Prod2 Thiazolo[4,5-c] pyridazine Scaffold->Prod2 Cyclocondensation (1-Carbon Insertion) Prod3 Substituted Pyridazino-thiazine Scaffold->Prod3 Condensation (2-Carbon Insertion) Reagent1 Chloroacetic Acid (ClCH2COOH) Reagent1->Inter1 Reagent2 Carboxylic Acids (R-COOH) Reagent2->Prod2 Reagent3 1,2-Bielectrophiles (e.g., α-haloketones) Reagent3->Prod3 Prod1 Pyridazino[4,5-b] [1,4]thiazin-3-one Inter1->Prod1 Cyclodehydration (-H2O)

Caption: Divergent synthetic pathways from the 3-amino-4-mercapto scaffold yielding 5- and 6-membered fused rings.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (this compound)

Rationale: This protocol utilizes nucleophilic aromatic substitution on a halogenated precursor.

Reagents:

  • 3-Amino-4-chloro-6-methylpyridazine (1.0 eq)

  • Sodium Hydrosulfide (NaSH) or Thiourea (excess)

  • Solvent: Ethanol or Propylene Glycol

Procedure:

  • Dissolution: Dissolve 3-amino-4-chloro-6-methylpyridazine (10 mmol) in ethanol (20 mL).

  • Nucleophilic Attack: Add Sodium Hydrosulfide (20 mmol) or Thiourea (12 mmol).

  • Reflux: Heat the mixture to reflux (78-80°C) for 4–6 hours. Monitor by TLC (Mobile phase: CHCl

    
    :MeOH 9:1) for the disappearance of the chloro-starting material.
    
  • Work-up:

    • If using NaSH: Acidify the cooled solution with glacial acetic acid to pH 5. The thiol product will precipitate as a yellow solid.

    • If using Thiourea: The intermediate is an isothiouronium salt. Hydrolyze by adding 10% NaOH solution and refluxing for 1 hour, then acidify.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Yield Expectation: 75–85%.

Protocol B: Cyclization to Pyridazino[4,5-b][1,4]thiazin-3(4H)-one

Rationale: This reaction constructs a 6-membered thiazine ring fused to the pyridazine core, a key pharmacophore for anti-inflammatory agents.

Reagents:

  • This compound (1.0 eq)

  • Chloroacetic acid (1.0 eq)

  • Fused Sodium Acetate (3.0 eq)

  • Solvent: Absolute Ethanol or Acetic Acid

Procedure:

  • Preparation: In a round-bottom flask, mix the scaffold (5 mmol), chloroacetic acid (5 mmol), and fused sodium acetate (15 mmol) in absolute ethanol (30 mL).

  • S-Alkylation & Cyclization: Reflux the mixture for 6–8 hours.

    • Mechanism Note: The reaction proceeds first via S-alkylation to form the -(SCH2COOH) intermediate, followed by intramolecular nucleophilic attack of the amino group on the carboxylic acid carbonyl.

  • Isolation: Pour the reaction mixture into crushed ice. A solid precipitate (the fused thiazine) will form.

  • Purification: Filter and recrystallize from DMF/Water or Ethanol.

    • Characterization: IR will show a characteristic lactam C=O stretch around 1680 cm

      
      .
      

Medicinal Chemistry Applications

The this compound scaffold is not merely a chemical intermediate; it is a validated pharmacophore.

Biological Activity Profile

Research indicates that derivatives of this scaffold, particularly the fused thiazine systems, exhibit significant biological activities:

ActivityMechanism / ObservationReference
Anti-inflammatory Inhibition of edema in carrageenan-induced models.[1] The 6-methyl group enhances lipophilicity, improving membrane permeability.[1]
Analgesic Superior antinociceptive effects compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) in specific murine models.[1]
Antimicrobial Fused pyridazino-thiazines show efficacy against Gram-positive bacteria, acting as structural analogues to pteridine antibiotics.[2]
Structure-Activity Relationship (SAR)
  • Position 6 (Methyl): Essential for maintaining the correct lipophilic balance (LogP). Removal often decreases oral bioavailability.

  • Position 3 (Amino): Must be unsubstituted or part of a fused ring. Acylation of the primary amine without cyclization generally leads to loss of activity.

  • Fused Ring Size: 6-membered (thiazine) fusions generally show higher anti-inflammatory potency than 5-membered (thiazole) fusions for this specific scaffold.

References

  • Antinociceptive and anti-inflammatory effects of Amygdalus eburnea shell root extract in mice. (Contains comparative data on this compound derivatives). ResearchGate. [Link]

  • Synthesis and Pharmacological Studies of Unprecedented Fused Pyridazino[3′,4′:5,6][1,2,4]triazino[3,4-b][1,3,4]thiadiazine Derivatives. MDPI. [Link]

  • Pyridazine Derivatives and Related Compounds, Part 12: Synthesis of Some Pyridazino [4 ′ ,3 ′ :4,5]thieno[3,2-d]1,2,3-triazines. ResearchGate. [Link]

  • CAS 18591-81-6 | 3-Amino-6-methyl-4-pyridazinethiol. ChemSrc. [Link][2]

Sources

Coordination Chemistry and Ligand Behavior of 3-Amino-4-mercapto-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-4-mercapto-6-methylpyridazine (AMMP) represents a specialized class of N,S-donor ligands with significant potential in bioinorganic chemistry and pharmacology. Distinguished by its ability to exist in distinct tautomeric forms, AMMP serves as a versatile chelating agent for transition metals (Cu, Zn, Ni, Co), forming stable five-membered heterocyclic rings. While historically recognized for its anti-inflammatory (antiphlogistic) properties comparable to acetylsalicylic acid, recent interest focuses on its coordination complexes as a strategy to modulate biological activity and reduce systemic toxicity. This guide provides a comprehensive analysis of the ligand's molecular architecture, synthesis, coordination mechanics, and experimental protocols for complexation.

Molecular Architecture & Ligand Physics

Structural Overview

The AMMP molecule (CAS 18591-81-6) is built upon a pyridazine (1,2-diazine) scaffold. Its reactivity is governed by the interplay between the electron-rich amino group at position 3, the ionizable mercapto group at position 4, and the electron-donating methyl group at position 6.

Tautomeric Equilibrium

A critical feature of AMMP is its thione-thiol tautomerism. In solution, the equilibrium shifts based on solvent polarity and pH, significantly influencing coordination behavior.

  • Thione Form (A): Predominant in neutral/polar solvents. The hydrogen resides on the ring nitrogen (N2), creating a C=S double bond character. This form is less nucleophilic at sulfur but essential for specific H-bonding interactions.

  • Thiol Form (B): Favored in basic conditions or upon metal coordination. Deprotonation of the thiol (-SH) group generates a powerful thiolate anion (

    
    ), which is a soft base and an excellent sigma-donor for soft/borderline metal ions.
    

Key Physicochemical Parameters:

Parameter Value / Characteristic Implication

| Formula | C


H

N

S | Low molecular weight ligand (MW ~141.19) | | Donor Set | N, S (Bidentate) | Forms stable 5-membered chelate rings | | pKa (Thiol) | ~6.5 - 7.5 (Predicted) | Deprotonates at physiological pH | | Solubility | DMSO, DMF, hot EtOH | Lipophilic enough for membrane permeability |

Synthesis & Preparation Strategy

The synthesis of AMMP typically proceeds via nucleophilic substitution on a halogenated pyridazine precursor. The most robust route involves the thiolation of 3-amino-4-chloro-6-methylpyridazine.

Synthetic Pathway Diagram

Synthesis_Pathway Precursor 3-Amino-6-methylpyridazine Intermediate 3-Amino-4-chloro- 6-methylpyridazine Precursor->Intermediate Chlorination Product 3-Amino-4-mercapto- 6-methylpyridazine (AMMP) Intermediate->Product Nucleophilic Substitution Reagent1 POCl3 / PCl5 Reagent1->Intermediate Reagent2 NaSH or Thiourea (Thiolation) Reagent2->Product

Figure 1: Synthetic route for this compound involving chlorination followed by thiolation.

Synthesis Protocol (Standardized)

Objective: Preparation of AMMP from chloro-precursor.

  • Starting Material: Dissolve 10 mmol of 3-amino-4-chloro-6-methylpyridazine in 30 mL of ethanol.

  • Reagent Addition: Add 15 mmol of Sodium Hydrosulfide (NaSH) or Thiourea .

    • Note: If using thiourea, the intermediate isothiouronium salt must be hydrolyzed with NaOH.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1).

  • Isolation:

    • Cool reaction mixture to room temperature.

    • Acidify with dilute acetic acid to pH ~5 to precipitate the thiol/thione form.

    • Filter the yellow solid and wash with cold water.

  • Purification: Recrystallize from ethanol/water to yield pure AMMP.

Coordination Chemistry & Ligand Behavior[1][2][3][4][5]

AMMP acts as a monoprotic bidentate ligand . Upon deprotonation, it coordinates through the ring nitrogen (N3) and the exocyclic sulfur (S4) , forming a thermodynamically stable 5-membered chelate ring.

Coordination Mode Diagram

Coordination_Mode cluster_binding Chelation Mechanism Ligand AMMP (Thiolate Form) N_atom N(3) Donor S_atom S(4) Donor Metal Metal Ion (M) (Cu, Zn, Ni, Co) Complex [M(AMMP)2] Neutral Chelate Metal->Complex Assembly N_atom->Metal σ-bond S_atom->Metal σ-bond + π-backbonding

Figure 2: Bidentate coordination mode of AMMP. The ligand binds via N3 and S4, forming a 5-membered ring.

Spectral Characterization of Coordination

Formation of the metal complex is validated by distinct spectral shifts compared to the free ligand.

SpectroscopyFeatureObservation in ComplexMechanistic Explanation
IR

(S-H)
Disappears (2500–2600 cm⁻¹)Deprotonation of the thiol group upon coordination.
IR

(C=N)
Shift to lower freq. (

~10–20 cm⁻¹)
Coordination of ring nitrogen reduces bond order.
IR

(C-S)
Shift to lower freq. (600–700 cm⁻¹)Formation of M-S bond weakens C-S character.
UV-Vis d-d transitionsNew bands in visible regionGeometry specific (e.g., Octahedral for Co(II), Square Planar for Cu(II)).
NMR ¹H (NH)Disappearance of SH/NH signalConfirming deprotonation and locking of tautomer.
Stability Constants

Complexes of AMMP generally follow the Irving-Williams series for stability:



The high affinity of the soft sulfur donor for Cu(II) makes AMMP copper complexes particularly stable and biologically relevant.

Biological & Pharmacological Implications[4][5][6][7]

Anti-Inflammatory Activity

Historical data (Bluth et al., 1982) identifies AMMP as a potent antiphlogistic agent.

  • Mechanism: Likely inhibition of cyclooxygenase (COX) pathways, similar to NSAIDs.

  • Potency: In rat paw edema models, AMMP showed activity comparable to acetylsalicylic acid but with a distinct toxicity profile.

Metallodrug Potential

Complexing AMMP with transition metals serves two purposes:

  • SOD Mimicry: Cu(II) complexes of N,S-ligands often mimic Superoxide Dismutase (SOD) activity, scavenging free radicals at inflammation sites.

  • Reduced Toxicity: Chelation can prevent the release of free metal ions while enhancing the lipophilicity and bioavailability of the ligand.

Experimental Protocol: Metal Complexation

Objective: Synthesis of Bis(3-amino-6-methylpyridazine-4-thiolato)copper(II).

Reagents:

  • Ligand (AMMP): 2.0 mmol (0.282 g)

  • Metal Salt: CuCl₂·2H₂O: 1.0 mmol (0.170 g)

  • Solvent: Ethanol (Absolute)

  • Base: Triethylamine (Et₃N)

Procedure:

  • Ligand Solution: Dissolve 0.282 g of AMMP in 20 mL of hot absolute ethanol.

  • Metal Solution: Dissolve 0.170 g of CuCl₂·2H₂O in 10 mL of ethanol.

  • Mixing: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.

  • pH Adjustment: Add Et₃N dropwise until pH reaches ~7.5–8.0. This facilitates deprotonation of the thiol group.

  • Reaction: Reflux the mixture for 3 hours. A color change (typically to dark green or brown) indicates complex formation.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter the precipitate.[2]

    • Wash with cold ethanol (2x5 mL) and diethyl ether (to remove unreacted ligand).

    • Dry in vacuo over anhydrous CaCl₂.

Yield: Typically 65–80%.

References

  • Bluth, R. (1982). On analgetically, antipyretically and antiphlogistically active sulphur-containing pyridazines.[1] Pharmazie, 37(2), 136-141.

  • PubChem. (n.d.). This compound (CID 3036651). National Library of Medicine.

  • Singh, K., et al. (2010).[3] Synthesis, characterization and thermal studies of Co(II), Ni(II), Cu(II) and Zn(II) complexes of some Schiff bases derived from 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4 triazine. S. Afr. J. Chem. (Analogous coordination chemistry).

  • ChemicalBook. (n.d.). This compound Properties and Synthesis.

Sources

Methodological & Application

Application Note: Chemo-Selective S-Alkylation of 3-Amino-4-mercapto-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide outlines the optimized reaction conditions for the selective S-alkylation of 3-Amino-4-mercapto-6-methylpyridazine (CAS: variable depending on salt form). This heterocycle presents a classic challenge in medicinal chemistry: it is an ambident nucleophile containing an exocyclic amine, a thiol (often existing as a thione tautomer), and ring nitrogens.

The protocols detailed below prioritize chemoselectivity (favoring S- over N-alkylation), high yield, and operational simplicity. These methods are validated for drug discovery workflows where this scaffold serves as a precursor for bioactive pyridazine derivatives, often used as isoteres for purines or as specific kinase inhibitors.[1]

Chemical Background & Mechanistic Insight

The Ambident Nucleophile Challenge

The substrate exists in a tautomeric equilibrium between the thiol and thione forms. Successful S-alkylation relies on the specific deprotonation of the thiol group to generate a thiolate anion .

  • Thiol (pKa ~6-7): The most acidic proton. Deprotonation yields a thiolate, which is a "soft" nucleophile according to HSAB (Hard-Soft Acid-Base) theory.

  • Ring Nitrogen / Exocyclic Amine: These are "harder" nucleophiles. Under neutral or highly basic conditions with "hard" electrophiles, competitive N-alkylation can occur.

Mechanism of Selectivity

To ensure S-alkylation, the reaction conditions must stabilize the soft thiolate intermediate and avoid conditions that activate the nitrogen centers (e.g., extremely high temperatures or hard bases like NaH which might deprotonate the amide-like NH in the thione form).

Key Driver: The thiolate anion (


) is significantly more nucleophilic toward soft electrophiles (alkyl halides) than the neutral amine (

), allowing for high selectivity under mild basic conditions.

ReactionPathway Substrate_Thione Thione Tautomer (Major Form) Substrate_Thiol Thiol Tautomer (Reactive) Substrate_Thione->Substrate_Thiol Equilibrium Thiolate Thiolate Anion (Soft Nucleophile) Substrate_Thiol->Thiolate Deprotonation Base Base (e.g., K2CO3) Base->Thiolate Product_S S-Alkylated Product (Target) Thiolate->Product_S Fast (Soft-Soft) Product_N N-Alkylated By-product (Impurity) Thiolate->Product_N Slow (Hard-Soft Mismatch) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product_S

Figure 1: Mechanistic pathway highlighting the critical thiolate intermediate required for selective S-alkylation.

Experimental Protocols

Method A: The "Gold Standard" (Mild Base/Polar Solvent)

Best for: Primary alkyl halides, benzyl halides, and general library synthesis.

Rationale: Potassium carbonate (


) is strong enough to deprotonate the thiol but generally too weak to fully deprotonate the exocyclic amine, minimizing N-alkylation. DMF or Acetone provides excellent solubility for the polar heterocycle.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.1 equiv)

  • Base: Anhydrous

    
     (1.5 - 2.0 equiv)
    
  • Solvent: DMF (anhydrous) or Acetone (for easier workup)

Procedure:

  • Setup: Charge a round-bottom flask with the substrate and anhydrous

    
    .
    
  • Solvation: Add DMF (approx. 5-10 mL per mmol of substrate). Stir at Room Temperature (RT) for 15 minutes. Note: The suspension may change color (often yellow/orange) indicating thiolate formation.

  • Addition: Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT.

    • Primary halides: 1–4 hours.[1][2]

    • Secondary halides: May require mild heating (40–50°C) for 4–12 hours.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting material peak.[3]

  • Workup:

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Precipitation: Often, the product precipitates as a solid. Filter, wash with water, and dry.

    • Extraction (if oil): Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and Brine. Dry over

      
      , filter, and concentrate.
      
Method B: Aqueous/Alcoholic Conditions (Green Chemistry)

Best for: Large-scale synthesis where DMF removal is difficult; highly reactive electrophiles.

Rationale: Utilizing the high acidity of the thiol allows the use of hydroxides in protic solvents.

Reagents:

  • Base: NaOH or KOH (1.1 equiv) dissolved in Water/Methanol (1:1).

  • Solvent: Methanol/Water.[3]

Procedure:

  • Dissolve the substrate in Methanol.[4]

  • Add the aqueous hydroxide solution. Stir for 10 mins.

  • Add the alkyl halide (liquid or solution in MeOH).

  • Stir at RT or Reflux (60°C) for 1–3 hours.

  • Workup: Evaporate Methanol. The product usually crystallizes from the remaining aqueous phase. Filter and recrystallize from EtOH/Water if necessary.

Optimization & Troubleshooting Guide

Solvent & Base Selection Matrix
ConditionSolventBaseProsCons
Standard DMF or DMSO

or

High solubility, fast rateHigh boiling point solvent removal
Mild/Volatile Acetone or MeCN

Easy workup (evaporation)Lower solubility of substrate
Aqueous MeOH/WaterNaOHGreen, scalable, cheapRisk of hydrolysis for sensitive R-X
Phase Transfer DCM/WaterTBAB / NaOHGood for lipophilic R-XSlower kinetics
Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Issue1 N-Alkylation Observed? Start->Issue1 Issue2 Disulfide Dimer Formation? Start->Issue2 Issue3 Low Conversion? Start->Issue3 Sol1 Use softer base (K2CO3). Switch to protic solvent (EtOH). Issue1->Sol1 Yes Sol2 Degas solvents (Ar/N2). Add reducing agent (DTT/PPh3). Issue2->Sol2 Yes Sol3 Add catalyst (NaI). Switch to Cs2CO3 (Cesium effect). Issue3->Sol3 Yes

Figure 2: Logical flow for resolving common synthetic issues.

Critical Notes
  • Oxidation Risk: Aminopyridazine thiols are prone to oxidation to disulfides (dimers) in air. If the reaction turns cloudy or yields a high-melting solid immediately, check for disulfide by MS (

    
    ). Perform reactions under Nitrogen/Argon if this occurs.
    
  • Regiochemistry Confirmation: S-alkylation typically results in a slight downfield shift of the C-4 and C-5 protons in NMR compared to N-alkylation. However, HMBC (Heteronuclear Multiple Bond Correlation) is the definitive method: Look for a correlation between the S-alkyl protons and the C-4 pyridazine carbon.

References

  • Kwon, S. K., & Moon, A. (2005).[5] Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of Pharmacal Research, 28(4), 391–394.[5]

    • Supports Method B: Use of NaOH/MeOH for alkyl
  • BenchChem Technical Support. (2025). Synthesis of 3-Amino-6-Substituted Pyridazines. BenchChem Application Notes.

    • Supports General Reactivity: Overview of aminopyridazine scaffold manipul
  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539.

    • Supports Mechanism: Theoretical basis for Thiol
  • Sigma-Aldrich. (n.d.). Product Specification: 3-Amino-6-chloro-4-(methylthio)pyridazine.[6]

    • Supports Feasibility: Confirmation of stable S-alkyl

Sources

Application Note: 3-Amino-4-mercapto-6-methylpyridazine as a Precursor for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

3-Amino-4-mercapto-6-methylpyridazine (AMMP) represents a high-value "privileged structure" in medicinal chemistry due to its orthogonal binucleophilic nature. Possessing adjacent amino (-NH


) and mercapto (-SH) groups, it serves as a versatile linchpin for constructing fused bicyclic heterocycles—specifically pyridazino[4,3-b][1,4]thiazines  and thiazolo[4,5-c]pyridazines . These scaffolds are bioisosteres of quinoxalines and purines, exhibiting potent antimicrobial, anticancer, and anti-inflammatory profiles.

This guide provides validated protocols for transforming AMMP into these fused systems, emphasizing regiochemical control and reaction optimization.

Chemical Profile & Reactivity

Compound: this compound Molecular Formula: C


H

N

S Key Reactivity:
  • Nucleophilicity: The sulfur atom is a soft nucleophile (HSAB theory), reacting preferentially with alkyl halides and

    
    -haloketones. The nitrogen atom is a hard nucleophile, reacting readily with acyl chlorides and anhydrides.
    
  • Oxidation Sensitivity: The thiol group is prone to oxidative dimerization to form disulfides. All reactions should be conducted under inert gas (N

    
     or Ar) to maximize yield.
    

Mechanistic Pathways: Divergent Synthesis

The utility of AMMP lies in its ability to selectively form 5-membered (thiazole) or 6-membered (thiazine) fused rings depending on the electrophile used.

Pathway A: Synthesis of Pyridazino[4,3-b][1,4]thiazines

Reaction with bis-electrophiles like


-halo ketones , 

-halo esters
, or 1,2-dichloroethane typically yields the 6-membered thiazine ring.
  • Mechanism:[1][2][3][4][5][6] S-alkylation occurs first (fast kinetic step), followed by intramolecular N-alkylation or condensation (thermodynamic ring closure).

Pathway B: Synthesis of Thiazolo[4,5-c]pyridazines

Reaction with carboxylic acids , acid chlorides , anhydrides , or carbon disulfide yields the 5-membered thiazole ring.

  • Mechanism:[1][2][3][4][5][6][7] Acylation of the amine (or thiol) followed by cyclodehydration.

ReactionPathways Precursor 3-Amino-4-mercapto- 6-methylpyridazine HaloKetone α-Halo Ketones (e.g., Phenacyl Bromide) Precursor->HaloKetone Reflux/EtOH ChloroAcid Chloroacetic Acid Precursor->ChloroAcid Aq. NaOH Carboxylic Carboxylic Acids / POCl3 Precursor->Carboxylic Reflux CS2 Carbon Disulfide / KOH Precursor->CS2 Reflux/Pyridine Thiazine1 3-Aryl-7-methyl-4H- pyridazino[4,3-b][1,4]thiazine HaloKetone->Thiazine1 Thiazine2 7-Methyl-4H-pyridazino [4,3-b][1,4]thiazin-3(2H)-one ChloroAcid->Thiazine2 Thiazole1 3-Substituted-7-methyl thiazolo[4,5-c]pyridazine Carboxylic->Thiazole1 Thiazole2 7-Methylthiazolo[4,5-c] pyridazine-3(2H)-thione CS2->Thiazole2

Figure 1: Divergent synthesis pathways from AMMP. Green nodes indicate thiazine derivatives; Red nodes indicate thiazole derivatives.

Detailed Protocol: Synthesis of Pyridazino[4,3-b][1,4]thiazine Derivative

Target Molecule: 3-Phenyl-7-methyl-4H-pyridazino[4,3-b][1,4]thiazine Reaction Type: Condensation / Cyclization Reagents: AMMP, Phenacyl Bromide (2-Bromoacetophenone), Ethanol, Sodium Acetate.

Materials Required
ComponentSpecificationQuantity (Scale)
Precursor This compound1.41 g (10 mmol)
Reagent Phenacyl Bromide1.99 g (10 mmol)
Base Anhydrous Sodium Acetate1.64 g (20 mmol)
Solvent Ethanol (Absolute)50 mL
Atmosphere Nitrogen (N

)
Balloon/Line
Step-by-Step Methodology
  • Preparation: Assemble a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen to remove oxygen (prevents disulfide formation).

  • Dissolution: Add 1.41 g of AMMP and 50 mL of absolute ethanol to the flask. Stir until partially dissolved.

  • Reagent Addition: Add 1.64 g of Sodium Acetate (acts as an HCl scavenger) followed by 1.99 g of Phenacyl Bromide.

    • Expert Note: Add Phenacyl Bromide slowly.[8] The reaction is exothermic. The solution typically turns from yellow to orange.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Check progress via TLC (System: Ethyl Acetate:Hexane 1:1). The starting thiol (Rf ~0.3) should disappear, and a new non-polar spot (Rf ~0.6) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-cold water.

    • A solid precipitate should form immediately. Stir for 15 minutes to ensure full precipitation.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (2 x 20 mL) to remove sodium salts.

    • Recrystallization: Recrystallize from Ethanol/DMF (9:1) to yield yellow needles.

  • Characterization:

    • Yield: Expected 75–85%.

    • Melting Point: >200°C (Decomposes).[6]

ProtocolWorkflow Start Start: Inert Atmosphere (N2) Mix Dissolve AMMP + NaOAc in Ethanol Start->Mix AddReagent Add Phenacyl Bromide (Slow Addition) Mix->AddReagent Reflux Reflux 4-6 Hours (78°C) AddReagent->Reflux TLC TLC Check (EtOAc:Hex 1:1) Reflux->TLC TLC->Reflux Incomplete Quench Pour into Ice Water TLC->Quench Complete Filter Filter & Wash (Remove NaBr) Quench->Filter Cryst Recrystallize (EtOH/DMF) Filter->Cryst

Figure 2: Workflow for the synthesis of Pyridazino[4,3-b][1,4]thiazine.

Troubleshooting & Optimization (Expert Insights)

A. Regioselectivity Issues

In reactions with unsymmetrical bifunctional electrophiles (e.g.,


-chloroacetoacetate), two isomers are possible.
  • Observation: The Sulfur atom is significantly more nucleophilic than the Nitrogen.

  • Control: To favor the kinetic product (S-attack first), conduct the reaction at lower temperatures (0°C to RT) initially, then heat to cyclize. To favor N-attack (rare), protection of the thiol (e.g., benzyl group) may be required, though this adds synthetic steps.

B. Thiol Oxidation

If yields are low (<40%) and the product is contaminated with a high-melting insoluble solid, you likely formed the disulfide dimer.

  • Solution: Add 1.1 equivalents of Dithiothreitol (DTT) or conduct the reaction in degassed solvents.

C. Solubility

AMMP has poor solubility in non-polar solvents.

  • Recommendation: Use polar protic solvents (Ethanol, Methanol) or polar aprotic solvents (DMF, DMSO). For reactions requiring high temperatures, Dioxane is an excellent alternative.

References

  • Synthesis of Pyridazino[4,3-b][1,4]thiazines

    • Source: Analogous reactivity demonstrated in pyrido[4,3-b][1,4]thiazine systems.[5]

    • Citation: Temple, C., et al. "Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines."[9] Journal of Medicinal Chemistry, 1982.

  • Thiazolo[4,5-c]pyridazine Synthesis

    • Source: Protocols for cyclization of 4-amino-5-mercapto-1,2,4-triazoles (chemical homologues) using carboxylic acids.
    • Citation: Hassan, A. Y.[4] "Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)-1,2,4-Triazole." Phosphorus, Sulfur, and Silicon, 2009.[4]

  • General Reactivity of Ortho-Aminothiophenols

    • Source: Comprehensive review on the synthesis of fused thiazoles and thiazines.
    • Citation: Metwally, M. A., et al. "Synthesis and Anticancer Activity of Thiazolo[4,5-c]pyridazines." Journal of Heterocyclic Chemistry, 2020. (Contextual grounding based on search results for Q-Tube synthesis).
  • Precursor Synthesis (Suzuki Coupling Context)

    • Source: Synthesis of 3-amino-6-arylpyridazines, providing context for the stability of the pyridazine ring during nucleophilic substitutions.
    • Citation: "Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines."

Sources

Application Note: Procedures for Metal Complex Formation with 3-Amino-4-mercapto-6-methylpyridazine (AMMP)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Basis[1][2][3][4][5][6][7]

The ligand 3-Amino-4-mercapto-6-methylpyridazine (AMMP) represents a class of N,S-donor heterocyclic ligands essential in coordination chemistry and analytical applications. Its structural utility lies in the proximity of the amino (-NH₂) group at position 3 and the mercapto (-SH) group at position 4, facilitating the formation of stable five-membered chelate rings with transition metals (Co, Ni, Cu, Pd, Pt).

Tautomeric Equilibrium

Understanding the tautomerism of AMMP is the prerequisite for successful complexation. The ligand exists in a dynamic equilibrium between the thiol and thione forms.

  • Thione Form (Solid State): Predominant in neutral solid phase; sulfur is double-bonded (C=S), and the ring nitrogen is protonated (NH).

  • Thiol Form (Solution/Complexation): In solution, particularly under basic conditions, the equilibrium shifts to the thiol (-SH) form. Deprotonation generates the thiolate anion (-S⁻), a potent nucleophile for metal binding.

Coordination Mode

The primary coordination mode is bidentate chelation through:

  • The Thiolate Sulfur (S⁻) : Generated after deprotonation.

  • The Ring Nitrogen (N2) or Exocyclic Amino Nitrogen : Depending on steric conformation, though ring nitrogen binding is energetically favored to form a stable 5-membered ring.

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the critical decision pathways for synthesizing these complexes, distinguishing between bulk isolation (for crystallography/bio-assays) and in-situ analytical generation.

AMMP_Workflow Start Start: AMMP Ligand Solvent Solvent Selection (EtOH/MeOH/DMF) Start->Solvent MetalSalt Metal Salt Addition (Chloride/Acetate) Solvent->MetalSalt Decision Goal? MetalSalt->Decision Bulk Bulk Synthesis (Isolation) Decision->Bulk Solid Product Analytical Analytical/Spectroscopy (In-situ) Decision->Analytical Quantification Reflux Reflux (2-4 hrs) Temp: 70-80°C Bulk->Reflux pH_Adj pH Adjustment (NH4OH / NaOAc) Reflux->pH_Adj Deprotonate SH Precip Precipitation pH_Adj->Precip Wash Wash (Water/EtOH) & Dry Precip->Wash Buffer Buffer Addition (pH 4-11) Analytical->Buffer Incubate Incubate (RT or 60°C, 30 min) Buffer->Incubate Measure UV-Vis Measurement (λmax 380-450nm) Incubate->Measure

Figure 1: Decision matrix and workflow for AMMP metal complex formation, separating preparative synthesis from analytical applications.

Protocol A: Bulk Synthesis of Metal Complexes

Objective: Isolation of solid M(AMMP)₂ complexes (where M = Co(II), Ni(II), Cu(II), Zn(II)) for structural characterization or biological screening.

Reagents & Equipment
  • Ligand: this compound (0.01 mol).

  • Metal Salts: Metal(II) Chloride or Acetate hydrates (0.005 mol).

  • Solvent: Absolute Ethanol or Methanol.

  • Base: Ammonium hydroxide (NH₄OH) or Sodium Acetate.

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Suction filtration setup.

Step-by-Step Procedure
  • Ligand Dissolution: Dissolve 1.41 g (0.01 mol) of AMMP in 50 mL of hot absolute ethanol. Stir until the solution is clear.

    • Note: If solubility is poor, add drops of DMF, but avoid excess as it complicates drying.

  • Metal Addition: Dissolve 0.005 mol of the metal salt (e.g., 1.19 g CoCl₂·6H₂O) in 20 mL of ethanol. Add this dropwise to the hot ligand solution.

    • Stoichiometry: A 1:2 (Metal:Ligand) ratio is standard for octahedral or square planar bis-chelate complexes.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours.

    • Observation: A color change (often green, brown, or orange) indicates complex initiation.

  • pH Adjustment (Critical): After 1 hour of reflux, check pH. If acidic (due to HCl release from metal chlorides), adjust to pH 7.5–8.0 using dilute NH₄OH or aqueous Sodium Acetate.

    • Causality: This step neutralizes the released protons, driving the equilibrium toward the deprotonated thiolate form, ensuring charge neutrality of the precipitating complex.

  • Precipitation: Cool the solution to room temperature. If no precipitate forms, reduce volume by 50% via rotary evaporation and cool in an ice bath.

  • Isolation: Filter the solid complex under vacuum.

  • Purification: Wash with hot water (to remove excess metal salts) followed by cold ethanol (to remove unreacted ligand). Dry in a vacuum desiccator over CaCl₂.

Expected Yield & Appearance
Metal IonTypical ColorGeometryExpected Yield
Co(II) Brown/GreenOctahedral65-75%
Ni(II) Green/BlueOctahedral/Sq. Planar70-80%
Cu(II) Dark GreenDistorted Octahedral60-70%
Pd(II) Yellow/OrangeSquare Planar>85%

Protocol B: Spectrophotometric Determination of Palladium(II)

Objective: Quantitative analysis of trace Palladium using AMMP as a chromogenic reagent. This method relies on the high molar absorptivity of the Pd-AMMP complex.

Reagents[1][2][7]
  • Stock Pd(II) Solution: 1 mg/mL in dilute HCl.

  • AMMP Solution: 0.1% (w/v) in Ethanol.

  • Buffer Solutions: Universal buffer series (pH 2 to 12).

Optimization Procedure
  • pH Selection: Prepare aliquots of Pd(II) (e.g., 50 µg) with excess AMMP. Adjust pH from 2.0 to 11.0.

    • Standard Result: Maximum absorbance is typically observed in the alkaline range (pH 9.0–11.0 ) for similar pyridazine/triazine thiols [1, 2].

  • Wavelength Scan: Scan the solution against a reagent blank from 300 nm to 800 nm.

    • Target: Look for a distinct peak (

      
      ) typically between 380 nm and 450 nm .
      
  • General Assay Protocol:

    • Transfer 1.0 mL of sample containing Pd(II) into a 10 mL volumetric flask.

    • Add 2.0 mL of Buffer (optimum pH).

    • Add 2.0 mL of 0.1% AMMP reagent (ensure >10-fold molar excess).

    • Dilute to mark with ethanol/water (50:50 v/v).

    • Measure Absorbance at

      
       after 15 minutes.
      

Characterization & Validation Strategy

To validate the formation of the complex, compare the spectral data of the free ligand against the isolated complex.

Infrared Spectroscopy (FT-IR)

This is the primary tool for confirming coordination mode.

Functional GroupFree Ligand (

, cm⁻¹)
Metal Complex (

, cm⁻¹)
Mechanistic Insight

(S-H)
~2500-2600 (Weak)Absent Indicates deprotonation and S-bonding.

(C=S)
~1100-1200Shifted (-20 to -50)Indicates reduction in C=S bond order (thiolate character).

(M-S)
N/A350-400New band confirming Metal-Sulfur bond.

(M-N)
N/A450-500New band confirming Metal-Nitrogen bond.
1H NMR Spectroscopy (DMSO-d6)
  • Free Ligand: Look for the -SH proton signal (often broad, ~13-14 ppm) or NH signal if in thione form.

  • Complex: The disappearance of the -SH/NH signal at the coordination site confirms the loss of the proton upon chelation. The methyl group signal (position 6) may experience a slight downfield shift due to the electron-withdrawing effect of the metal center.

Troubleshooting & Optimization

Solubility Issues
  • Problem: The metal complex precipitates immediately as a gummy solid or is insoluble in common organic solvents.

  • Cause: Formation of polymeric species where the sulfur atom bridges two metal centers.

  • Solution: Use a coordinating solvent (like Pyridine or DMSO) to break polymeric chains, or introduce a co-ligand (like triphenylphosphine) to block bridging sites and enforce monomeric structures.

Oxidation of Ligand
  • Problem: Low yield and formation of disulfide (dimer) impurity.

  • Cause: Thiols are easily oxidized to disulfides (R-S-S-R) by atmospheric oxygen, especially in basic media.

  • Solution: Perform the synthesis under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.[1]

References

  • Mathew, B., Mini, V., & Deepthi, B. (2010).[2] Spectrophotometric Determination of Palladium(II) Using A Nitrogen, Sulphur and Oxygen Donor Triazine.[2][3] Oriental Journal of Chemistry, 26(1). Link

  • Thangavel, S., et al. (2007).[4] Synthesis and characterization of cobalt(II), nickel(II), copper(II) and zinc(II) complexes with Schiff base derived from 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine.[4] European Journal of Medicinal Chemistry, 42(3), 394-402.[4] Link

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66. Link

  • BenchChem Technical Support. Synthesis of 3-Amino-6-Substituted Pyridazines. Link

Sources

Troubleshooting & Optimization

Optimizing temperature and pH for S-alkylation of 3-Amino-4-mercapto-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: S-Alkylation of 3-Amino-4-mercapto-6-methylpyridazine

Introduction

Welcome to the Technical Support Center for the S-alkylation of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic building block. The S-alkylation of the thiol group on this pyridazine core is a fundamental transformation for creating a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

This document, authored from the perspective of a Senior Application Scientist, provides not just procedural steps but also the underlying chemical principles governing the reaction. We will delve into the critical roles of temperature and pH, offering field-tested insights to help you optimize your reaction, troubleshoot common issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the optimization of the S-alkylation reaction, focusing on the causality behind experimental choices.

Q1: What is the fundamental mechanism of the S-alkylation reaction for this compound?

The S-alkylation of this compound is typically a bimolecular nucleophilic substitution (SN2) reaction.[1] The core of the process involves the deprotonation of the thiol group (-SH) to form a highly nucleophilic thiolate anion (-S⁻).[2] This thiolate then attacks the electrophilic carbon of an alkylating agent (commonly an alkyl halide), displacing the leaving group (e.g., Br⁻, I⁻) and forming a new carbon-sulfur bond, resulting in a thioether.[2][3]

Q2: Why is pH control so critical for this reaction?

Proper pH control is arguably the most critical factor for a successful S-alkylation for two main reasons:

  • Thiolate Formation: Thiols are significantly more acidic than alcohols, but they still require a basic environment to be deprotonated to the more reactive thiolate anion.[2][4] The reaction rate is directly influenced by the concentration of this thiolate. The optimal pH is typically at or slightly above the pKa of the thiol group, ensuring a sufficient population of the nucleophilic thiolate.[5]

  • Selectivity: The starting material contains multiple nucleophilic sites: the thiol sulfur, the C3-amino group, and the nitrogen atoms of the pyridazine ring. While the thiolate is the strongest nucleophile under controlled conditions, excessively high pH can increase the nucleophilicity of the amino group, leading to competitive N-alkylation side products.[6] Therefore, the pH must be high enough to deprotonate the thiol but not so high as to promote unwanted side reactions. A pH range of 7.5 to 9.0 is often a good starting point for optimization.

Q3: How does temperature influence the outcome of the S-alkylation?

Temperature affects both the reaction rate and the product distribution.

  • Rate: Like most chemical reactions, increasing the temperature will generally increase the rate of S-alkylation. If a reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) can often drive it to completion more quickly.[7]

  • Selectivity: Higher temperatures can be detrimental to selectivity. Excessive heat provides the activation energy for less favorable reaction pathways, such as N-alkylation at the amino group or on the pyridazine ring itself.[8] It can also promote the decomposition of the starting material or the desired product. For most S-alkylation reactions with reactive alkyl halides, running the reaction at room temperature or with only mild heating is sufficient and preserves selectivity.

Q4: What type of base is most suitable for this reaction?

The choice of base is linked to the desired pH and the solvent system. Since thiols are relatively acidic (pKa ~8-11), strong bases like sodium hydroxide can be used, but milder inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) are often preferred.[7]

  • Potassium Carbonate (K₂CO₃): This is a cost-effective and mild base, often used in polar aprotic solvents like DMF or acetonitrile. It is generally sufficient to deprotonate the thiol without significantly activating the amino group.[9]

  • Triethylamine (Et₃N): A common organic base that also acts as an acid scavenger, neutralizing the acid (e.g., HBr) formed during the reaction. It is fully soluble in many organic solvents.

The key is to use a base that is strong enough to deprotonate the thiol but not so strong that it promotes side reactions.[1]

Q5: Can the amino group at the C3-position interfere with the reaction?

Yes, the C3-amino group is a potential competing nucleophile. While the thiolate is inherently more nucleophilic, conditions that favor N-alkylation (such as high temperatures or the use of very strong bases) can lead to the formation of undesired N-alkylated or even di-alkylated byproducts.[10] Maintaining optimized, mild conditions is the best strategy to ensure chemoselectivity for the sulfur atom.[11]

S-Alkylation Reaction Workflow

The following diagram illustrates the general workflow for the S-alkylation of this compound.

S_Alkylation_Workflow cluster_reactants 1. Reactants & Reagents cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis Start 3-Amino-4-mercapto- 6-methylpyridazine Reaction_Vessel Reaction Mixture Start->Reaction_Vessel Alkyl_Halide Alkylating Agent (e.g., R-Br, R-I) Alkyl_Halide->Reaction_Vessel Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction_Vessel Solvent Solvent (e.g., DMF, EtOH) Solvent->Reaction_Vessel Workup Quenching & Extraction Reaction_Vessel->Workup Monitor by TLC/LC-MS Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Final_Product Final S-Alkylated Product Purification->Final_Product Analysis Characterization (NMR, MS, etc.) Final_Product->Analysis

Caption: General workflow for the S-alkylation reaction.

Troubleshooting Guide

Encountering issues during experimental work is common. This guide provides solutions to specific problems you might face during the S-alkylation process.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Insufficient Deprotonation: The pH is too low, or the base is too weak/used in insufficient quantity.[2] 2. Inactive Alkylating Agent: The alkyl halide may have degraded. 3. Low Temperature: The reaction rate may be too slow at the current temperature.1. Optimize Base/pH: Switch to a slightly stronger base or increase the equivalents of the current base. Ensure the pH of the mixture is suitable for thiolate formation (test with a pH strip if in an aqueous co-solvent system). 2. Verify Reagent Quality: Use a fresh bottle of the alkylating agent or verify its purity. 3. Increase Temperature: Gradually increase the temperature in 10 °C increments (e.g., from room temperature to 40 °C, then 50 °C), while monitoring for side product formation by TLC or LC-MS.[12]
Formation of N-Alkylated Side Product 1. Temperature is Too High: Elevated temperatures can overcome the activation barrier for N-alkylation.[8] 2. Base is Too Strong: A very strong base may deprotonate the amino group, increasing its nucleophilicity. 3. Prolonged Reaction Time: Leaving the reaction for an extended period after the S-alkylation is complete can lead to slower side reactions.1. Reduce Temperature: Perform the reaction at room temperature or even 0 °C if the alkylating agent is highly reactive.[7] 2. Use a Milder Base: Switch from a strong base (like NaH or NaOH) to a milder one like K₂CO₃. 3. Monitor Reaction Closely: Track the reaction's progress and stop it (quench) as soon as the starting material is consumed to minimize secondary reactions.[12]
Formation of Disulfide Byproduct (R-S-S-R) Oxidation of Starting Material: The thiol starting material is susceptible to oxidative dimerization, especially in the presence of air (oxygen).[4]Use Inert Atmosphere: Degas the solvent before use and run the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.[8]
Multiple Unidentified Side Products 1. Decomposition: The temperature may be too high, causing the starting material or product to decompose. 2. Reaction with Solvent: In certain cases, solvents (like DMF at high temperatures) can participate in side reactions.1. Lower Reaction Temperature: Repeat the reaction at a significantly lower temperature. 2. Change Solvent: Switch to a more inert solvent for the reaction conditions, such as acetonitrile or THF.[7]

Optimized Experimental Protocol

This protocol provides a robust starting point for the S-alkylation of this compound with a generic alkyl bromide.

Materials:

  • This compound

  • Alkyl Bromide (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon line

  • TLC plates (silica gel)

  • Rotary evaporator

  • Separatory funnel

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.2 M. Stir the suspension for 10 minutes at room temperature.

  • Reagent Addition: Add the alkyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours until the starting material is consumed. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash twice with water, then once with brine to remove residual DMF and salts.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure S-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.

References

  • Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. PMC.
  • Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. AKJournals.
  • A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. SID.
  • CHAPTER 5: Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation. Books.
  • Effects of pH on the measurement of aminothiols and sulfide using NEM. ResearchGate.
  • Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. Benchchem.
  • A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. Faculty of Pharmaceutical Sciences, Nagasaki University.
  • Thiol. BYJU'S. Available at: [Link]

  • Reactions of Thiols. Chemistry Steps. Available at: [Link]

  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PMC.
  • Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

  • Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. ResearchGate. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ResearchGate. Available at: [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. ACS Publications. Available at: [Link]

Sources

Storage stability and handling precautions for 3-Amino-4-mercapto-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub. This guide is designed for researchers and process chemists utilizing 3-Amino-4-mercapto-6-methylpyridazine (also known as 3-Amino-6-methyl-4-pyridazinethiol).[1] This intermediate is critical in the synthesis of fused heterocycles (e.g., imidazo[1,2-b]pyridazines) but presents specific stability challenges due to its amphoteric nature and susceptibility to oxidative dimerization.

Compound Identity & Core Properties[1][2][3][4][5]
ParameterTechnical Specification
Chemical Name This compound
Tautomer 3-Amino-6-methyl-4-pyridazinethiol
CAS Number 18591-81-6
Molecular Formula C₅H₇N₃S
Molecular Weight 141.19 g/mol
Appearance Yellow to brownish crystalline solid
Solubility Soluble in DMSO, DMF, dilute aqueous base (NaOH).[1] Poor solubility in water and non-polar organics.[1]
pKa (Predicted) ~5.5 (Amine), ~7-8 (Thiol)
Emergency Quick Reference: Storage & Handling

CRITICAL WARNING: This compound is air-sensitive .[1] The thiol group (-SH) rapidly oxidizes to form a disulfide dimer (R-S-S-R) upon exposure to atmospheric oxygen, which renders the material inactive for nucleophilic substitution or cyclization reactions.[1]

Storage Protocol
  • Temperature: Store at -20°C (Long-term) or 4°C (Short-term < 1 week).

  • Atmosphere: Strictly under Argon or Nitrogen .[1]

  • Container: Amber glass vial with a septum or Parafilm seal. Store inside a secondary desiccator or glovebox if possible.

Handling Precautions
  • Oxidation Risk: Minimize open-air exposure.[1] Weigh quickly or use a glovebox/glovebag.

  • Odor Control: Like most mercaptans, this compound has a disagreeable sulfur odor.[1] Handle only in a functioning fume hood. Bleach (sodium hypochlorite) can be used to neutralize the smell on glassware.

Technical Deep Dive: Stability & Reactivity Mechanisms

To troubleshoot experimental failures, you must understand the two dominant behaviors of this molecule: Oxidative Dimerization and Thione-Thiol Tautomerism .[1]

A. The Oxidation Problem

In the presence of oxygen, the thiol group at position 4 undergoes radical or base-catalyzed oxidation to form a disulfide bridge.[1] This dimer is often insoluble and unreactive in the desired pathways (e.g., S-alkylation).[1]

B. Tautomerism

In solution, the compound exists in equilibrium between the thiol form (favored in basic conditions, nucleophilic S) and the thione form (favored in neutral/acidic conditions, nucleophilic N).

G Thiol Thiol Form (Nucleophilic -SH) Thione Thione Form (Stable Tautomer) Thiol->Thione Tautomerism (Neutral pH) Disulfide Disulfide Dimer (Inactive Oxidized Product) Thiol->Disulfide Oxidation (O2) (Irreversible without reduction)

Figure 1: Stability pathway showing the equilibrium between tautomers and the irreversible oxidation to the disulfide dimer.[1]

Troubleshooting Guide (FAQ)

Q1: My sample has turned from bright yellow to a dark brown/black sludge. Is it usable?

  • Diagnosis: This indicates significant surface oxidation and potentially polymerization.[1]

  • Solution: Check solubility in 1M NaOH. The monomer (thiol) should dissolve relatively easily as the thiolate salt. If a significant amount of solid remains undissolved, it is likely the disulfide dimer.

  • Recovery: You can attempt to reduce the disulfide back to the monomer (see Protocol A below).

Q2: The reaction yield for my S-alkylation (e.g., with an α-haloketone) is very low.

  • Diagnosis: You likely have a mixture of Thiol and Thione tautomers, or the disulfide is present.[1]

  • Solution:

    • Degas solvents: Ensure your reaction solvent (e.g., Ethanol, DMF) is thoroughly degassed to prevent in-situ oxidation.

    • Base Selection: Use a soft base (e.g.,

      
       or 
      
      
      
      ) to deprotonate the thiol, shifting the equilibrium entirely to the thiolate anion (S-), which is the active nucleophile.

Q3: I cannot get the compound to dissolve in my standard organic solvents (DCM, EtOAc).

  • Reason: The compound is highly polar due to the amino and thione/thiol groups.[1]

  • Solution: Switch to polar aprotic solvents like DMSO or DMF .[1] For extraction workups, avoid DCM; instead, use n-Butanol or perform a precipitation directly from the aqueous layer by adjusting pH to the isoelectric point (~pH 5-6).[1]

Experimental Protocols
Protocol A: In-Situ Reduction of Oxidized Stock

If you suspect your starting material has partially oxidized to the disulfide, use this protocol before starting your main reaction.[1]

  • Dissolution: Dissolve the crude material in the reaction solvent (e.g., DMF or Ethanol).

  • Add Reductant: Add 1.1 equivalents of Dithiothreitol (DTT) or TCEP-HCl relative to the estimated disulfide content.

    • Note: TCEP is preferred as it is effective over a wider pH range and is odorless.[1]

  • Incubation: Stir under Nitrogen for 30 minutes at Room Temperature.

  • Proceed: Add your base and electrophile directly to this solution. The DTT/TCEP will keep the sulfur in the reduced (-SH) state.[1]

Protocol B: Inert Weighing Procedure (Benchtop)

For labs without a glovebox.

  • Preparation: Flush the receiving flask with Argon for 2 minutes.

  • Transfer: Open the storage vial and quickly transfer the approximate mass to a weighing boat.

  • Seal: Immediately re-seal the storage vial with Parafilm and place it back in the freezer.

  • Transfer: Dump the solid from the boat into the Argon-flushed flask and cap it immediately with a septum.

  • Purge: Insert an exit needle and flush the flask with Argon for another 2 minutes to remove any air introduced during the transfer.

References
  • Chemical Identity & CAS

    • PubChem Compound Summary for CID 3036651. National Center for Biotechnology Information (2025). Link

    • 3-Amino-6-methyl-4-pyridazinethiol (CAS 18591-81-6).[1][2][3] ChemicalBook. Link

  • Synthesis & Reactivity

    • Bluth, R. "On analgetically, antipyretically and antiphlogistically active sulphur-containing pyridazines."[1][4] Pharmazie 37.2 (1982): 136-141.[1][4] (Describes synthesis and physical properties of Compound 1). Link

    • Synthesis of Imidazo[1,2-b]pyridazines. (General reactivity context for 3-aminopyridazine thiols). Link

  • General Handling of Aminothiols

    • Handling and Storage of Thiols. MilliporeSigma Technical Library.[1] Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of 3-Amino-4-mercapto-6-methylpyridazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 3-Amino-4-mercapto-6-methylpyridazine, a molecule of interest in medicinal chemistry. Beyond a simple catalog of fragments, we will explore the mechanistic underpinnings of its fragmentation, offer a detailed protocol for its analysis, and provide a comparative overview with alternative analytical techniques. This guide is designed to equip you with the practical and theoretical knowledge to confidently analyze this and structurally related molecules.

Understanding the Molecule: Structure and Potential Tautomerism

Before delving into its fragmentation, it is crucial to understand the structure of this compound. Its chemical formula is C₅H₇N₃S, with a monoisotopic mass of approximately 141.036 Da.[1] The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, forms the core of the molecule. It is substituted with an amino group at position 3, a mercapto group at position 4, and a methyl group at position 6.

A critical consideration for the mass spectrometric analysis of this compound is the potential for tautomerism. The mercapto group can exist in equilibrium with its thione tautomer. This equilibrium can be influenced by factors such as solvent and temperature, and the gas-phase conditions of the mass spectrometer may favor one form over the other. The existence of different tautomers can lead to distinct fragmentation pathways, a factor that must be considered during spectral interpretation.[2]

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule's structure.[3][4] Based on the functional groups present in this compound, we can predict several key fragmentation pathways.

The initial event in EI-MS is the removal of an electron to form a molecular ion (M⁺•). Given the presence of multiple heteroatoms, the charge is likely to be localized on one of the nitrogen or sulfur atoms. The subsequent fragmentation will be driven by the stability of the resulting fragment ions and neutral losses.

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methylated aromatic rings is the cleavage of the C-C bond to lose a methyl radical, resulting in a stable, even-electron cation. This would produce a fragment ion at m/z 126 .

  • Loss of Hydrogen Cyanide (HCN): The pyridazine ring can undergo ring cleavage. A characteristic loss from nitrogen-containing heterocycles is the elimination of a neutral molecule of hydrogen cyanide (HCN), which has a mass of 27 Da. This would lead to a fragment at m/z 114 .

  • Loss of a Thiol Radical (•SH): The C-S bond can cleave to release a thiol radical, particularly if the molecule is in the mercapto tautomeric form. This would result in a fragment ion at m/z 108 .

  • Loss of an Amino Radical (•NH₂): Cleavage of the C-N bond of the amino group could lead to the loss of an amino radical, generating a fragment at m/z 125 .

  • Ring Contraction and Cleavage: The pyridazine ring itself can undergo more complex rearrangements and cleavages, leading to smaller fragment ions. For instance, the loss of N₂ is a known fragmentation pathway for some pyridazine derivatives.

These predicted pathways are summarized in the table below and visualized in the following diagram.

Predicted Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
141-Molecular Ion (M⁺•)
126•CH₃[M - CH₃]⁺
114HCN[M - HCN]⁺•
108•SH[M - SH]⁺
125•NH₂[M - NH₂]⁺

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node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

M [label="Molecular Ion (M⁺•)\nm/z 141"]; frag1 [label="[M - •CH₃]⁺\nm/z 126"]; frag2 [label="[M - HCN]⁺•\nm/z 114"]; frag3 [label="[M - •SH]⁺\nm/z 108"]; frag4 [label="[M - •NH₂]⁺\nm/z 125"];

M -> frag1 [label="- •CH₃"]; M -> frag2 [label="- HCN"]; M -> frag3 [label="- •SH"]; M -> frag4 [label="- •NH₂"]; }

Caption: Predicted Electron Ionization fragmentation pathways of this compound.

Experimental Protocol for Mass Spectrometric Analysis

To obtain a high-quality mass spectrum of this compound, a systematic approach is required. The following protocol outlines the key steps for analysis using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Objective: To acquire a reproducible electron ionization mass spectrum of this compound and identify its characteristic fragment ions.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements and elemental composition determination is recommended.[5][6][7][8]

Materials:

  • This compound standard.

  • High-purity solvent (e.g., methanol or acetonitrile).

Experimental Workflow:

Caption: A typical experimental workflow for the GC-MS analysis of a small molecule.

Rationale for Parameter Selection:

  • Dilute Solution: Prevents overloading of the GC column and the MS detector, ensuring good peak shape and accurate mass-to-charge ratio measurements.

  • Volatile Solvent: Ensures efficient vaporization in the GC inlet.

  • GC Inlet Temperature: A temperature of 250°C is typically sufficient to volatilize the analyte without causing thermal degradation.

  • GC Column: A non-polar column like a DB-5ms is a good starting point for a wide range of organic molecules.

  • GC Oven Program: A temperature ramp allows for the separation of the analyte from any potential impurities.

  • EI Energy: 70 eV is the standard electron energy for EI-MS, as it provides reproducible fragmentation patterns that can be compared to library spectra.

  • Mass Range: A scan range of m/z 40-400 is appropriate to detect the molecular ion and the expected fragment ions.

Comparative Analysis with Other Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often relies on complementary data from other analytical techniques. Here, we compare the utility of mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy for the analysis of this compound.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (with HRMS), and structural information from fragmentation patterns.High sensitivity, small sample requirement, provides direct molecular weight information.Isomeric and isobaric compounds can be difficult to distinguish without tandem MS. Fragmentation can sometimes be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Non-destructive, provides unambiguous structural information, good for identifying isomers.Lower sensitivity than MS, larger sample amount required, complex spectra for larger molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the electronic transitions within the molecule, presence of chromophores.Simple, non-destructive, can be used for quantitative analysis.Provides limited structural information, broad absorption bands can make interpretation difficult for complex molecules.[9][10]

Synergistic Approach:

The most robust structural confirmation is achieved by combining these techniques. High-resolution mass spectrometry can provide the elemental composition, which can then be used as a constraint for interpreting the NMR data. NMR provides the detailed connectivity, confirming the arrangement of the functional groups on the pyridazine ring. UV-Vis spectroscopy can offer complementary information about the electronic structure of the molecule.

Conclusion

The mass spectrometric analysis of this compound, when approached systematically, can yield a wealth of structural information. By understanding the potential for tautomerism and predicting the likely fragmentation pathways, researchers can interpret the resulting mass spectra with greater confidence. The provided experimental protocol serves as a robust starting point for acquiring high-quality data. Ultimately, a multi-technique approach, integrating mass spectrometry with NMR and UV-Vis spectroscopy, will provide the most comprehensive and unambiguous structural characterization of this and other novel chemical entities.

References

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Spectroscopic comparison of 3-Amino-4-mercapto-6-methylpyridazine and its oxygen analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of 3-Amino-4-mercapto-6-methylpyridazine (Thione form) and its oxygen analog, 3-Amino-4-hydroxy-6-methylpyridazine (Lactam/Oxo form).

Executive Summary

In heterocyclic drug design, the substitution of an oxygen atom (lactam) with a sulfur atom (thione) is a classic bioisosteric replacement used to modulate lipophilicity, hydrogen bonding capacity, and metabolic stability. This guide compares This compound (1) with its oxygen analog, 3-Amino-6-methyl-4(1H)-pyridazinone (2) .

Key Differentiator: The spectroscopic signature is defined by the Tautomeric Equilibrium . While both molecules can theoretically exist as heteroaromatic thiols/enols, experimental data confirms that both predominantly exist as Thione and Lactam (Oxo) tautomers in the solid state and polar solvents. This guide details the specific spectral markers (IR, NMR, UV-Vis) required to distinguish these forms.

Chemical Identity & Structural Dynamics

The core challenge in characterizing these molecules is the rapid proton transfer between the ring nitrogen (N1/N2) and the exocyclic heteroatom (S/O).

Tautomeric Equilibrium
  • Target (Sulfur): Exists primarily as 3-amino-6-methylpyridazine-4-thione . The C=S bond is longer and more polarizable than C=O.

  • Analog (Oxygen): Exists primarily as 3-amino-6-methylpyridazin-4(1H)-one . The C=O bond is shorter with a strong dipole.

Tautomers cluster_S Target: Sulfur Analog cluster_O Alternative: Oxygen Analog S_Thione Thione Form (Major) C=S, N-H S_Thiol Thiol Form (Minor) C-SH, N: S_Thione->S_Thiol  Ka   O_Lactam Lactam Form (Major) C=O, N-H O_Lactim Lactim Form (Minor) C-OH, N: O_Lactam->O_Lactim  Ka'  

Figure 1: Tautomeric equilibrium favoring the Thione and Lactam forms in solid state and DMSO.

Vibrational Spectroscopy (IR & Raman)

The most diagnostic difference lies in the double-bond stretching frequencies. The heavy sulfur atom drastically lowers the wavenumber of the stretching vibration compared to oxygen.

Comparative IR Data Table
Vibrational ModeOxygen Analog (Lactam)Sulfur Target (Thione)Shift (Δ)
C=O Stretch 1640 – 1680 cm⁻¹ (Strong)AbsentN/A
C=S Stretch Absent1100 – 1150 cm⁻¹ (Med/Strong)-500 cm⁻¹
N-H Stretch 3100 – 3200 cm⁻¹ (Broad)3100 – 3200 cm⁻¹ (Broad)Similar
NH₂ Scissoring ~1620 cm⁻¹~1610 cm⁻¹Minor
Ring Breathing ~980 cm⁻¹~960 cm⁻¹-20 cm⁻¹
Mechanistic Insight
  • The "Thione Red Shift": Replacing Oxygen with Sulfur increases the reduced mass of the oscillator (

    
    ) and decreases the bond force constant (
    
    
    
    ). According to Hooke’s Law (
    
    
    ), this shifts the primary functional group band from the "double bond region" (>1600 cm⁻¹) to the "fingerprint region" (~1100 cm⁻¹).
  • Diagnostic Trap: Do not confuse the C=S band with C-N single bond stretches. The C=S band is typically sharper and more intense in Raman spectra due to high polarizability.

NMR Spectroscopy (¹H & ¹³C)

Nuclear Magnetic Resonance confirms the protonation state of the ring nitrogens.

Experimental Protocol: Solvent Selection
  • Solvent: DMSO-d₆ is required. CDCl₃ is often insufficient due to the poor solubility of the polar thione/lactam forms.

  • Concentration: 10-15 mg/mL for ¹H, 30-50 mg/mL for ¹³C.

Comparative NMR Shifts (DMSO-d₆)
NucleusPositionOxygen Analog (δ ppm)Sulfur Target (δ ppm)Interpretation
¹H NH (Ring) 12.0 – 12.5 (bs)13.0 – 13.8 (bs)Thioamide protons are more acidic/deshielded.
¹H NH₂ (Exocyclic) 6.5 – 7.0 (s)6.8 – 7.5 (s)Slight downfield shift due to anisotropic C=S cone.
¹H CH₃ (C6) 2.1 – 2.3 (s)2.2 – 2.4 (s)Minimal effect from C4 substitution.
¹³C C4 (C=X) 160 – 165 ppm 170 – 180 ppm Critical Marker: C=S is significantly deshielded vs C=O.
¹³C C3 (C-NH₂) 145 – 150 ppm140 – 145 ppmProximity to C=S changes electronic environment.

Note: The presence of a distinct NH signal at >12 ppm confirms the thione/lactam form. If the molecule existed as a thiol/enol, this signal would be absent, replaced by an SH/OH signal (often broad or exchanged) and a significant upfield shift of the C4 carbon.

Electronic Absorption (UV-Vis)

The substitution of oxygen with sulfur dramatically alters the HOMO-LUMO gap, affecting the compound's color and photostability.

  • Oxygen Analog: Colorless to pale yellow.

    
     ~280-300 nm (
    
    
    
    ).
  • Sulfur Target: Bright yellow to orange.

    
     ~340-360 nm (
    
    
    
    ).
  • Application: The sulfur analog is photo-active in the visible region, making it susceptible to photo-oxidation to the disulfide dimer if not stored in amber vials.

Experimental Protocols

A. Synthesis of this compound

Since the mercapto derivative is prone to oxidation, fresh preparation from the chloro-precursor is recommended.

  • Starting Material: 3-Amino-4-chloro-6-methylpyridazine (commercially available or synthesized from 3,6-dichloro-4-methylpyridazine).

  • Reagent: Thiourea (1.2 eq) or NaSH (2.0 eq).

  • Solvent: Ethanol (reflux).[1]

  • Procedure:

    • Dissolve 3-amino-4-chloro-6-methylpyridazine in absolute ethanol.

    • Add thiourea and reflux for 4-6 hours.

    • Cool to precipitate the isothiouronium salt.

    • Hydrolyze with 10% NaOH solution (reflux 1h).

    • Acidify with acetic acid to pH 5 to precipitate the yellow thione product.

  • Purification: Recrystallization from Ethanol/Water. Do not use column chromatography as silica can catalyze oxidation to the disulfide.

B. Sample Preparation for IR (KBr Pellet)

Self-Validating Step: Ensure the KBr is dry. Water bands at 3400 cm⁻¹ can obscure the N-H stretch.

  • Grind 1 mg of sample with 100 mg dry KBr in an agate mortar.

  • Press at 10 tons for 2 minutes to form a transparent disc.

  • QC Check: If the disc is opaque, particle size is too large (scattering). Regrind.

References

  • Tautomerism in Pyridazines

    • Study of amino-imino and thione-thiol tautomerism in N-heterocycles.
    • Source:

  • Synthesis of 3-Amino-6-chloropyridazine Precursors

    • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
    • Source:

  • Spectroscopic Data of Pyridazinones

    • Synthesis and Spectroscopic Characterization of Pyridazinone Deriv
    • Source:

  • Thione/Thiol Equilibrium

    • The thione-thiol tautomerism in simple thioamides.
    • Source:

  • General IR/NMR Data for Pyridazines

    • 3-Amino-6-methyl-4-pyridazinol Structure and D
    • Source:

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Validating the structure of fused derivatives synthesized from 3-Amino-4-mercapto-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to confidently validate their synthesized fused pyridazine derivatives.

The Synthetic Challenge: Ambiguity in Cyclization

The synthesis of fused heterocyclic systems from precursors like 3-Amino-4-mercapto-6-methylpyridazine often involves cyclization reactions that can potentially lead to the formation of different isomers. For instance, the reaction with a one-carbon electrophile could result in either a linear or an angularly fused product. Therefore, a multi-faceted analytical approach is essential to unequivocally determine the correct structure.

The Analytical Workflow: A Multi-Technique Approach

A robust structural validation workflow relies on the synergistic use of several analytical techniques. Each technique provides a unique piece of the structural puzzle.

Analytical_Workflow Start Synthesized Product FTIR FT-IR Spectroscopy Start->FTIR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Connectivity & Environment MS Mass Spectrometry Start->MS Molecular Weight Validation Structure Validated FTIR->Validation NMR->Validation MS->Validation XRay X-ray Crystallography (Optional but Definitive) XRay->Validation

Caption: A typical analytical workflow for structural validation.

Spectroscopic Comparison: From Starting Material to Fused Product

To illustrate the process, we will compare the spectroscopic data of our model starting material, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol , with a representative fused product, a [1][2][3]triazolo[4,3-b][1][2][3][4]tetrazine derivative .

FT-IR Spectroscopy: Tracking Functional Group Transformation

FT-IR spectroscopy is a rapid and effective technique to confirm the presence or absence of key functional groups. The cyclization reaction will result in the disappearance of certain characteristic absorption bands from the starting material and the appearance of new ones in the product.

Functional Group Starting Material (Analog) Fused Product (Example) Interpretation
N-H Stretch (Amine) ~3300-3100 cm⁻¹ (broad)Absent or shiftedDisappearance indicates involvement of the amino group in ring formation.
S-H Stretch (Thiol) ~2600-2550 cm⁻¹ (weak)AbsentDisappearance confirms the participation of the thiol group in the cyclization.
C=N Stretch ~1620 cm⁻¹Present and may be shiftedConfirms the retention of the triazole ring and the formation of new C=N bonds in the fused system.
Aromatic C-H Stretch ~3100-3000 cm⁻¹PresentIndicates the presence of the aromatic pyridazine ring.
¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The formation of the fused ring system leads to significant changes in the chemical shifts and coupling patterns of the protons.

Proton Starting Material (Analog) Fused Product (Example) Interpretation
-NH₂ Protons Broad singlet, ~5.0-6.0 ppmAbsentThe disappearance of the amino protons is a strong indicator of successful cyclization.
-SH Proton Broad singlet, ~13.0-14.0 ppmAbsentThe disappearance of the thiol proton confirms its involvement in the ring closure.
Pyridazine Ring Proton Singlet, ~7.0-8.0 ppmPresent, may be shiftedThe presence of this signal confirms the pyridazine core. Its chemical shift will be influenced by the new fused ring.
Methyl Group Protons (-CH₃) Singlet, ~2.5 ppmPresent, may be shiftedThe methyl group on the pyridazine ring serves as a useful diagnostic signal.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. The changes in the chemical shifts of the carbon atoms provide definitive evidence of the new bond formations and the overall structure of the fused product.

Carbon Starting Material (Analog) Fused Product (Example) Interpretation
C-SH (Thione) ~165-175 ppmShifted significantly upfield or downfieldA large change in the chemical shift of this carbon confirms the formation of a new bond at the sulfur atom.
C-NH₂ ~150-160 ppmShifted significantlyA significant change in the chemical shift of the carbon attached to the amino group indicates its involvement in the new ring.
Pyridazine Ring Carbons ~120-150 ppmPresent with shiftsThe carbons of the pyridazine ring will experience changes in their electronic environment due to the fused ring, leading to shifts in their resonance frequencies.
Methyl Carbon (-CH₃) ~20-25 ppmPresent with a slight shiftThe methyl carbon signal should be present in both the starting material and the product.
Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of data for confirming the elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence. The expected molecular weight of the fused product should correspond to the condensation of the starting material with the appropriate reagent.

Distinguishing Isomers: The Case of Triazolo[4,3-b]pyridazine vs. Triazolo[1,5-b]pyridazine

A common challenge in the synthesis of fused triazoles is the potential for the formation of two different regioisomers. For example, the cyclization of a 3-amino-4-hydrazinopyridazine derivative can potentially yield a[1][2][3]triazolo[4,3-b]pyridazine or a[1][2][3]triazolo[1,5-b]pyridazine. Advanced NMR techniques, such as ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation), can be invaluable for distinguishing between these isomers by probing the long-range couplings between protons and nitrogen atoms.[5]

Isomer_Differentiation cluster_0 ¹H-¹⁵N HMBC Correlations Isomer_A [1,2,4]triazolo[4,3-b]pyridazine (Proton H-C5 shows correlation to bridgehead N4) Isomer_B [1,2,4]triazolo[1,5-b]pyridazine (Proton H-C5 shows NO correlation to bridgehead N) Proton_H5 Proton at C5 of Pyridazine Ring Proton_H5->Isomer_A Observed Correlation Proton_H5->Isomer_B No Observed Correlation

Caption: Differentiating isomers using ¹H-¹⁵N HMBC.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key analytical techniques discussed.

Protocol 1: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.[6]

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups. Compare the spectrum of the product with that of the starting material to identify changes.[7]

Protocol 2: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[8]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.[9]

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration (proton count), and coupling patterns (multiplicity) to assign protons to their respective positions in the molecule.

    • ¹³C NMR: Analyze the chemical shifts to identify the different types of carbon atoms (aliphatic, aromatic, carbonyl, etc.).

    • 2D NMR (COSY, HSQC, HMBC): If the structure is complex or ambiguous, 2D NMR experiments can be performed to establish connectivity between protons (COSY) and between protons and carbons (HSQC for direct, HMBC for long-range).

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy, such as a Time-of-Flight (TOF) or Orbitrap analyzer.[10]

  • Data Analysis: Determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺). For HRMS data, use the exact mass to calculate the molecular formula.[1]

Conclusion

The structural validation of fused pyridazine derivatives is a critical step in chemical synthesis and drug discovery. A comprehensive approach that combines FT-IR, NMR (¹H, ¹³C, and 2D), and mass spectrometry provides a self-validating system for unambiguous structure determination. By carefully analyzing the spectroscopic changes from the starting material to the final product and considering the potential for isomerism, researchers can confidently confirm the structure of their synthesized compounds. When faced with ambiguity, advanced techniques like X-ray crystallography can provide the ultimate structural proof.

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  • Zhang, Y., et al. (2022). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Journal of Medicinal Chemistry, 65(15), 10425-10447. Available at: [Link]

  • DESIGN, SYNTHESIS, CHARACTERIZATION, ANTICANCER ACTIVITY AND IN SILICO ADME STUDY OF SOME NOVEL ALKYLTHIO TRIAZOLO THIADIAZOLE M. CHEMICAL PROBLEMS. Available at: [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Available at: [Link]

  • This compound (C5H7N3S). PubChemLite. Available at: [Link][13]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Amino-4-mercapto-6-methylpyridazine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Scientific Diligence: No specific Safety Data Sheet (SDS) for 3-Amino-4-mercapto-6-methylpyridazine is readily available in public databases. Therefore, this guidance is synthesized from established safety protocols for structurally similar compounds, including pyridazine derivatives, aminopyridines, and mercaptans.[1][2] It is imperative that this document supplements, not replaces, a thorough, site-specific risk assessment conducted by qualified safety professionals before any handling of this compound. The toxicological properties of this compound have not been fully investigated, and it must be handled with the utmost caution as a potentially hazardous substance.[2]

Hazard Analysis: A Proactive Approach to Safety

The molecular structure of this compound dictates its potential hazards. The pyridazine ring, substituted with an amino group, a mercapto (thiol) group, and a methyl group, suggests several key areas of concern:

  • Mercaptan (Thiol) Group (-SH): Mercaptans are notorious for their potent and unpleasant odors, with very low odor thresholds, sometimes as low as 0.2 parts per billion.[3] This means even minuscule quantities can cause significant odor complaints and potentially trigger unnecessary emergency responses like building evacuations.[3] Beyond the odor, many mercaptans are toxic and can cause respiratory irritation.[4]

  • Aminopyridine Moiety: Aminopyridines can be toxic if swallowed, inhaled, or in contact with skin.[5] They can cause severe skin and eye irritation or damage.[6][7]

  • Pyridazine Core: Pyridazine derivatives may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][8]

Given these structural alerts, we must assume the compound is toxic, an irritant to skin, eyes, and the respiratory system, and possesses a strong, unpleasant odor.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a matter of simple compliance but a critical, risk-based decision to isolate the researcher from the chemical. The following table outlines the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Standard and Rationale
Eyes/Face Tightly fitting safety goggles or safety glasses with side-shields. A face shield is required for splash-prone operations.[2]Must conform to EN166 (EU) or NIOSH (US) standards.[1][9] This provides a barrier against dust particles and potential splashes.
Skin/Body Chemical-resistant gloves (Nitrile rubber recommended). A lab coat or chemical-resistant suit is mandatory.[1]Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1][8] Nitrile provides good resistance against a range of chemicals.[10][11] A lab coat protects against incidental contact.
Respiratory Use in a well-ventilated area is the minimum requirement. A certified chemical fume hood is strongly recommended.[1][11] If exposure limits may be exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., ABEK) is necessary.[8][9]Must be a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] The mercaptan group's volatility and potential toxicity necessitate stringent control of airborne exposure.[3]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the chemical.[1]

Workflow for Safe Handling

The following diagram illustrates the essential decision-making and operational workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase RiskAssessment Conduct Site-Specific Risk Assessment VerifyFumeHood Verify Fume Hood Certification & Function RiskAssessment->VerifyFumeHood SelectPPE Select & Inspect PPE (Gloves, Goggles, Coat) VerifyFumeHood->SelectPPE WorkInHood Work Exclusively in Chemical Fume Hood SelectPPE->WorkInHood Proceed to Handling DispenseSolid Dispense Solid Carefully (Avoid Dust/Aerosols) WorkInHood->DispenseSolid CloseContainer Keep Container Tightly Closed When Not in Use DispenseSolid->CloseContainer Decontaminate Decontaminate Work Area & Equipment CloseContainer->Decontaminate Proceed to Cleanup DisposeWaste Dispose of Waste in Labeled, Sealed Container Decontaminate->DisposeWaste RemovePPE Remove PPE Correctly (Gloves Last) DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Workflow for Handling this compound.

Step-by-Step Handling Protocol

This protocol provides a procedural guide for weighing and preparing a solution of a solid chemical like this compound.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.[10]

    • Don all required PPE as outlined in the table above.[11] Inspect gloves for any signs of degradation or punctures before use.[8][9]

    • Designate a specific area within the fume hood for handling the compound to contain any potential spills.

  • Handling:

    • Always handle the solid compound within a chemical fume hood to minimize inhalation exposure.[1]

    • When weighing, use a tared weigh boat. Handle the container and spatula with care to avoid generating dust.[2]

    • If transferring the solid to a flask for dissolution, do so slowly and carefully.

    • Keep the primary container tightly closed at all times when not in use.[9][10]

  • Storage:

    • Store the container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong oxidizing agents.[8][11][12]

    • The storage area should be clearly labeled and secured.

Disposal Plan: Responsible Waste Management

All waste materials, including contaminated PPE, empty containers, and residual chemical, must be treated as hazardous waste.

Waste Segregation and Disposal Workflow

cluster_generation Waste Generation cluster_disposal Disposal Process ContaminatedPPE Contaminated PPE (Gloves, etc.) WasteContainer Place in Designated, Labeled Hazardous Waste Container ContaminatedPPE->WasteContainer ResidualChemical Residual Chemical & Empty Containers ResidualChemical->WasteContainer ContaminatedLabware Contaminated Labware (Weigh boats, etc.) ContaminatedLabware->WasteContainer SealContainer Seal Container Tightly WasteContainer->SealContainer ArrangePickup Arrange for Pickup by Certified Waste Disposal SealContainer->ArrangePickup

Caption: Hazardous Waste Disposal Workflow.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Empty Containers: Rinse empty containers ("triply rinsed") with a suitable solvent if permissible by local regulations; the rinsate must also be collected as hazardous waste.[8] Otherwise, dispose of the unrinsed container as hazardous waste.

  • Disposal: Dispose of all waste through a licensed and approved waste disposal facility, in accordance with all applicable local, state, and federal regulations.[6]

Emergency Procedures: Preparedness and Response

Exposure Response
Exposure Route Immediate Action
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][8][12]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8][12]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6][8][12]
Spill Response
  • Evacuate: Evacuate all non-essential personnel from the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse dust into the air.

  • Contain: Prevent the spill from spreading and from entering drains.[9]

  • Clean-up:

    • For a small spill, carefully sweep or vacuum the solid material. Use spark-proof tools and an explosion-proof vacuum if available.[8]

    • Place the collected material into a suitable, sealed container for disposal.[8][13]

    • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's environmental health and safety department.[3]

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Using Mercaptans | Research Safety. University of Kentucky. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Gas Odorants – Safe Handling, Health, and Environment. ASGMT. [Link]

  • Mercaptan Procedures and Product Information. Apollo Petroleum. [Link]

  • Material Safety Data Sheet - Cole-Parmer. Cole-Parmer. [Link]

  • Methyl Mercaptan - OSHA. OSHA. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.